1-[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
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Overview
Description
1-[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets . This particular compound features a unique structure that combines a fluorophenyl group with a dihydropyrimido[1,2-a]benzimidazole core, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the benzimidazole core facilitates its interaction with various biological pathways. This dual functionality allows the compound to exert its effects through multiple mechanisms, including enzyme inhibition, receptor modulation, and disruption of cellular processes .
Comparison with Similar Compounds
1-[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone can be compared with other benzimidazole derivatives, such as:
Mebendazole: An antiparasitic drug with a similar benzimidazole core but different substituents.
Albendazole: Another antiparasitic agent with structural similarities but distinct biological activities.
The uniqueness of this compound lies in its specific combination of a fluorophenyl group and a dihydropyrimido[1,2-a]benzimidazole core, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H16FN3O |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
1-[4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone |
InChI |
InChI=1S/C19H16FN3O/c1-11-17(12(2)24)18(13-6-5-7-14(20)10-13)23-16-9-4-3-8-15(16)22-19(23)21-11/h3-10,18H,1-2H3,(H,21,22) |
InChI Key |
QJQDOXXDPHELNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)F)C(=O)C |
Origin of Product |
United States |
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